

CAS number 1185293-84-8 characterization data

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Compound of Interest

Compound Name: *3-Methylpiperidin-4-ol hydrochloride*
CAS No.: *1185293-84-8*
Cat. No.: *B1421153*

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Technical Monograph: **3-Methylpiperidin-4-ol Hydrochloride** (CAS 1185293-84-8)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Abstract

This guide provides a comprehensive technical characterization of **3-Methylpiperidin-4-ol hydrochloride** (CAS 1185293-84-8), a critical saturated heterocycle used in diversity-oriented synthesis (DOS). Unlike planar aromatic scaffolds, this

-rich building block offers stereochemical complexity essential for optimizing physicochemical properties (logP, solubility) in late-stage drug discovery. This document details its physicochemical profile, spectroscopic signatures, and a self-validating protocol for its activation (free-basing) in nucleophilic substitution reactions.

Chemical Identity & Structural Significance

The "methyl-hydroxyl" substitution pattern on the piperidine ring introduces two contiguous chiral centers. While CAS 1185293-84-8 generally refers to the racemic hydrochloride salt,

understanding its stereochemical potential is vital for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Profile

Property	Data	Note
Chemical Name	3-Methylpiperidin-4-ol hydrochloride	Racemic mixture unless specified
CAS Number	1185293-84-8	
Molecular Formula		()
Molecular Weight	151.63 g/mol	Free base: 115.17 g/mol
Appearance	White to off-white crystalline solid	Hygroscopic nature
Solubility	High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, Hexanes	Salt form dictates polarity
pKa (Calc.)	~10.5 (Piperidine N-H)	Requires strong base for deprotonation

Structural Insight (Expertise): The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization during storage. However, the presence of the C3-methyl group creates steric hindrance adjacent to the C4-hydroxyl. In substitution reactions, this methyl group can influence the regioselectivity and reaction rate, often favoring

attacks from the less hindered face if the hydroxyl is activated (e.g., mesylation).

Spectroscopic Characterization Strategy

To validate the identity and purity of CAS 1185293-84-8, a multi-modal approach is required. Standard UV detection is insufficient due to the lack of a chromophore.

A. Nuclear Magnetic Resonance (¹H NMR)

- Solvent Choice: Deuterated Oxide (D_2O) or DMSO- d_6 is mandatory due to the salt's polarity.
- Diagnostic Signals:
 - 3.0 - 3.5 ppm: Look for multiplets corresponding to the α -protons (C2 and C6 positions). These will be significantly deshielded (shifted downfield) compared to the free base due to the positive charge on the ammonium nitrogen.
 - 0.9 - 1.0 ppm: A doublet (d) corresponding to the C3-Methyl group (CH_3). The coupling constant ($J_{3,4}$) helps confirm the connectivity to the methine proton at C3.
 - 3.5 - 4.0 ppm: The carbinol proton (C4-H). Its splitting pattern (coupling with C3-H and C5-H) reveals the relative stereochemistry (cis vs. trans).
 - Trans-relationship: Large coupling constant ($J_{3,4} > 10$ Hz) indicates anti-periplanar arrangement (axial-axial).
 - Cis-relationship: Smaller coupling constant ($J_{3,4} < 10$ Hz) indicates axial-equatorial interaction.

B. Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Target Ion:
116.1
.

- Note: You will detect the mass of the free base cation. The chloride counter-ion is silent in positive mode but may be inferred if an elemental analysis is performed.

C. Purity Analysis (HPLC-ELSD)

Since the molecule lacks a UV-active chromophore (e.g., benzene ring), standard HPLC-UV (254 nm) will yield a flat baseline.

- Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
- Why? These detectors rely on the non-volatile nature of the analyte rather than its optical properties, ensuring accurate quantification of non-chromophoric impurities.

Experimental Protocol: Controlled Free-Basing

Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) for use in

or reductive amination reactions.

Trustworthiness Check: This protocol includes an in-process control (IPC) step to verify complete conversion, preventing yield loss in subsequent steps.

Step-by-Step Methodology:

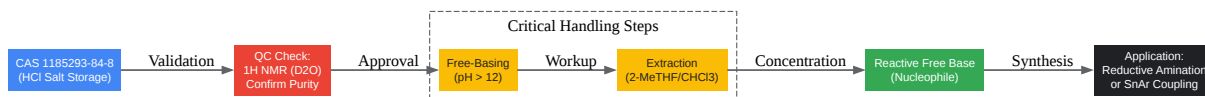
- Dissolution: Suspend 1.0 equivalent (eq.) of CAS 1185293-84-8 in minimal water (approx. 5 mL per gram).
- Basification:
 - Cool the solution to 0°C (ice bath) to minimize exotherms.
 - Slowly add 4M NaOH or saturated solution dropwise.
 - IPC Point: Monitor pH using a calibrated probe or strip. Target pH

12.

- Extraction:
 - Add an organic solvent. Crucial: Use 2-MeTHF or Chloroform/Isopropanol (3:1). Standard Diethyl Ether or Hexanes will fail to extract this polar amino-alcohol efficiently.
 - Perform 3-4 extractions to ensure quantitative recovery.
- Drying & Concentration:
 - Dry the combined organic layers over anhydrous .
 - Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid volatile loss of the low MW amine).
- Validation:
 - Weigh the residue. Theoretical yield calculation must account for the loss of HCl (MW 36.46).
 - Check: The resulting oil should be analyzed by
H NMR in
. A shift of the
-protons upfield (to ~2.5-2.8 ppm) confirms successful deprotonation.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the logical workflow for utilizing this building block, highlighting the critical decision points for characterization.



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Figure 1: Operational workflow for validation and activation of 3-Methylpiperidin-4-ol HCl.

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